4-[(4-Chlorobenzenesulfonamido)methyl]cyclohexane-1-carboxylic acid
Overview
Description
4-[(4-Chlorobenzenesulfonamido)methyl]cyclohexane-1-carboxylic acid is an organic compound characterized by the presence of a cyclohexane ring substituted with a carboxylic acid group and a sulfonamide group linked to a chlorobenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Chlorobenzenesulfonamido)methyl]cyclohexane-1-carboxylic acid typically involves multiple steps:
Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.
Cyclohexane Derivative Formation: The sulfonamide intermediate is then reacted with a cyclohexane derivative, often under basic conditions, to introduce the cyclohexane ring.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The chlorobenzene moiety can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzene derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Materials Science: It can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering solubility.
Biology and Medicine:
Drug Development: The compound’s sulfonamide group is a common pharmacophore in medicinal chemistry, making it a potential candidate for drug development, particularly as an antibacterial or anti-inflammatory agent.
Biological Studies: It can be used in studies to understand the interactions of sulfonamide-containing compounds with biological targets.
Industry:
Polymer Additives: The compound can be used as an additive in the production of specialty polymers.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-[(4-Chlorobenzenesulfonamido)methyl]cyclohexane-1-carboxylic acid depends on its application:
Biological Targets: In medicinal applications, the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site.
Pathways: The compound may interfere with metabolic pathways involving sulfonamide-sensitive enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
4-[(4-Bromobenzenesulfonamido)methyl]cyclohexane-1-carboxylic acid: Similar structure but with a bromine atom instead of chlorine.
4-[(4-Methylbenzenesulfonamido)methyl]cyclohexane-1-carboxylic acid: Similar structure but with a methyl group instead of chlorine.
Uniqueness:
Chlorine Substitution: The presence of the chlorine atom in 4-[(4-Chlorobenzenesulfonamido)methyl]cyclohexane-1-carboxylic acid can influence its reactivity and interactions compared to its bromine or methyl-substituted analogs.
Reactivity: The chlorine atom can participate in unique substitution reactions, making this compound versatile in synthetic applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
4-[[(4-chlorophenyl)sulfonylamino]methyl]cyclohexane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4S/c15-12-5-7-13(8-6-12)21(19,20)16-9-10-1-3-11(4-2-10)14(17)18/h5-8,10-11,16H,1-4,9H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAMXYYSGGMNTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNS(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201155614 | |
Record name | 4-[[[(4-Chlorophenyl)sulfonyl]amino]methyl]cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201155614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
43 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49668110 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
317375-82-9, 674819-28-4 | |
Record name | 4-[[[(4-Chlorophenyl)sulfonyl]amino]methyl]cyclohexanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=317375-82-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[[[(4-Chlorophenyl)sulfonyl]amino]methyl]cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201155614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1r,4r)-4-[(4-chlorobenzenesulfonamido)methyl]cyclohexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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